3-(Oxan-4-ylmethylsulfamoyl)benzoic acid
Descripción
3-(Oxan-4-ylmethylsulfamoyl)benzoic acid is a sulfonamide derivative featuring a benzoic acid backbone with a sulfamoyl group (-SO₂NH-) at the 3-position. The sulfamoyl nitrogen is substituted with an oxan-4-ylmethyl group, where "oxan" refers to tetrahydropyran (a six-membered oxygen-containing heterocycle).
Propiedades
IUPAC Name |
3-(oxan-4-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(16)11-2-1-3-12(8-11)20(17,18)14-9-10-4-6-19-7-5-10/h1-3,8,10,14H,4-7,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXMQVISKOBQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
Substituent Variations on the Sulfamoyl Group
4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic Acid
- Structure : The sulfamoyl group is attached to a 4-methoxyphenyl substituent at the 4-position of benzoic acid.
- Key Differences :
3-(N-(4-(Benzyloxy)phenyl)sulfamoyl)benzoic Acid
- Structure : Features a benzyloxy-substituted phenyl group on the sulfamoyl nitrogen, with the sulfamoyl group at the 3-position of benzoic acid.
- Key Differences :
- The benzyloxy group introduces bulkier aromaticity, likely reducing solubility in aqueous media compared to the oxan-4-ylmethyl group.
- Similarity score: 0.95 .
4-(N-(4-Ethoxyphenyl)sulfamoyl)benzoic Acid
- Structure : Ethoxy (-OCH₂CH₃) substituent on the phenyl ring.
- Key Differences :
- The ethoxy group may confer moderate lipophilicity, intermediate between methoxy and benzyloxy groups.
Substituent Position on the Benzoic Acid Backbone
- 3-Substituted vs. 4-Substituted Derivatives: 3-(Oxan-4-ylmethylsulfamoyl)benzoic Acid: The sulfamoyl group at the 3-position may sterically hinder interactions with biological targets compared to 4-substituted isomers.
Functional Group Variations
- Sulfooxy (-OSO₃H) vs. Sulfamoyl (-SO₂NH-) Groups :
Physicochemical Properties (Inferred from Analogues)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
